molecular formula C13H12O5 B11805674 Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate

Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate

Cat. No.: B11805674
M. Wt: 248.23 g/mol
InChI Key: UZTGUAJDEOTRRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate involves several key steps. One common method includes the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl₂) . This reaction is followed by reductive desulfurization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate stands out due to its unique structure and diverse range of applications. Its high purity and versatility make it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 4-(2-oxopropoxy)-1-benzofuran-6-carboxylate

InChI

InChI=1S/C13H12O5/c1-8(14)7-18-12-6-9(13(15)16-2)5-11-10(12)3-4-17-11/h3-6H,7H2,1-2H3

InChI Key

UZTGUAJDEOTRRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC(=CC2=C1C=CO2)C(=O)OC

Origin of Product

United States

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